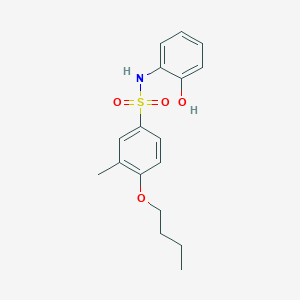
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as MPBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the inhibition of CA IX activity, which is essential for the survival of cancer cells in hypoxic conditions. This compound binds to the active site of CA IX, preventing the conversion of carbon dioxide to bicarbonate ions. This results in the accumulation of carbon dioxide, leading to the acidification of the extracellular environment and subsequent inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of hypoxia-induced pulmonary hypertension, and the prevention of amyloid beta aggregation in Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high selectivity for CA IX, making it a useful tool for studying the role of this enzyme in cancer progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in scientific research. One potential application is the development of new cancer therapies that target CA IX. Another direction is the investigation of the role of CA IX in other diseases, such as pulmonary hypertension and Alzheimer's disease. Additionally, the development of new synthetic methods for this compound could improve its solubility and make it more useful for a wider range of experiments.
Méthodes De Synthèse
The synthesis of 4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. The final product is obtained by reacting the intermediate product with ammonia.
Applications De Recherche Scientifique
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This compound has also shown potential as a therapeutic agent for the treatment of various diseases, including hypoxia-induced pulmonary hypertension and Alzheimer's disease.
Propriétés
Formule moléculaire |
C15H18N2O3S |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methoxy-2,3-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-7-8-16-15(9-10)17-21(18,19)14-6-5-13(20-4)11(2)12(14)3/h5-9H,1-4H3,(H,16,17) |
Clé InChI |
RPABTQNYRFSXLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)








![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)